3-(2-bromoethyl)-3-methyl-3H-diazirine

Catalog No.
S3123317
CAS No.
29205-50-3
M.F
C4H7BrN2
M. Wt
163.018
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(2-bromoethyl)-3-methyl-3H-diazirine

CAS Number

29205-50-3

Product Name

3-(2-bromoethyl)-3-methyl-3H-diazirine

IUPAC Name

3-(2-bromoethyl)-3-methyldiazirine

Molecular Formula

C4H7BrN2

Molecular Weight

163.018

InChI

InChI=1S/C4H7BrN2/c1-4(2-3-5)6-7-4/h2-3H2,1H3

InChI Key

WFYMPPCLRKCDPF-UHFFFAOYSA-N

SMILES

CC1(N=N1)CCBr

Solubility

not available

Biochemistry

Application Summary: 3-(2-bromoethyl)-3-methyl-3H-diazirine is utilized in biochemistry for enzyme thermostabilization, which is crucial for enhancing enzyme function under various conditions .

Experimental Procedures: The compound is used to introduce covalent modifications into enzymes, thereby increasing their stability. This involves the use of polymerase chain reactions (PCR) and QuikChange protocols for gene amplification and plasmid modification .

Results and Outcomes: The application of this compound has led to significant increases in enzyme stability, with temperature resistance improvements of up to +27°C for thermal denaturation and +30°C for temperature-induced heme loss, without compromising catalytic activity .

Pharmacology

Application Summary: In pharmacology, 3-(2-bromoethyl)-3-methyl-3H-diazirine derivatives are explored for their potential as therapeutic agents due to their structural similarity to biologically active compounds .

Experimental Procedures: The compound’s derivatives are synthesized and tested for biological activities such as anti-tumor, antibacterial, and anti-viral effects. This involves complex organic synthesis techniques and bioactivity assays .

Results and Outcomes: Research has shown that these derivatives exhibit strong biological activities, making them promising candidates for drug development .

Material Science

Application Summary: In material science, the compound is used to modify the properties of materials, such as creating polymers with specific functionalities .

Experimental Procedures: It is incorporated into polymers to alter their thermal stability, mechanical strength, and chemical resistance. This involves polymerization reactions and subsequent material testing .

3-(2-bromoethyl)-3-methyl-3H-diazirine is a diazirine derivative characterized by the presence of a diazirine functional group, which consists of a five-membered ring containing two nitrogen atoms. Its chemical formula is C4H7BrN2, and it has a molecular weight of approximately 163.018 g/mol. The compound features a bromoethyl substituent, which enhances its reactivity, particularly under ultraviolet light. This reactivity allows it to form highly reactive carbene intermediates, making it valuable in various chemical biology applications, especially for photo-crosslinking studies .

The primary reaction of 3-(2-bromoethyl)-3-methyl-3H-diazirine involves its exposure to ultraviolet light, which induces the cleavage of the diazirine bond to generate a carbene. This carbene can then react with nearby nucleophiles, such as amino acids in proteins or nucleic acids, leading to covalent bond formation and crosslinking. This property is crucial for studying protein interactions and dynamics in biological systems .

3-(2-bromoethyl)-3-methyl-3H-diazirine exhibits significant biological activity due to its ability to form covalent bonds with biomolecules upon photolysis. It is used as a photo-crosslinking agent in biochemical research to investigate protein-protein interactions and protein-ligand binding mechanisms. The compound's reactivity allows researchers to map interaction networks within cells and study the dynamics of various biological processes .

The synthesis of 3-(2-bromoethyl)-3-methyl-3H-diazirine typically involves several steps:

  • Preparation of the Diazirine Ring: The diazirine core can be synthesized through the reaction of appropriate precursors containing nitrogen functionalities.
  • Bromination: The introduction of the bromoethyl group can be achieved via bromination reactions using brominating agents on the corresponding ethyl derivatives.
  • Purification: The final product is purified using techniques such as column chromatography or recrystallization to achieve high purity suitable for biological applications .

The primary applications of 3-(2-bromoethyl)-3-methyl-3H-diazirine include:

  • Photo-Crosslinking Studies: Used extensively in chemical biology to study protein interactions.
  • Bioconjugation: Serves as a tool for attaching biomolecules in drug development and therapeutic research.
  • Labeling Techniques: Employed in labeling proteins and nucleic acids for tracking and visualization in cellular studies .

Interaction studies involving 3-(2-bromoethyl)-3-methyl-3H-diazirine focus on its ability to covalently bond with target biomolecules upon exposure to light. These studies help elucidate the binding sites and interaction dynamics of proteins within complex biological systems. By using this compound, researchers can identify potential drug targets and understand the mechanisms underlying various diseases .

Several compounds share structural similarities with 3-(2-bromoethyl)-3-methyl-3H-diazirine, particularly other diazirines that also serve as photo-crosslinking agents. Below is a comparison highlighting their uniqueness:

Compound NameStructure FeaturesUnique Properties
3-(2-Iodoethyl)-3-methyl-3H-diazirineContains iodine instead of bromineEnhanced radiolabeling properties for tracking
3-(Trifluoromethyl)-3-methyl-3H-diazirineTrifluoromethyl groupGreater stability under ambient light conditions
1-Azido-2-bromoethaneAzido group instead of diazirineDifferent reactivity profile; used in click chemistry
3-(Bromomethyl)-5-(trifluoromethyl)-1H-pyrazolePyrazole ring structureExhibits different selectivity in biological assays

The uniqueness of 3-(2-bromoethyl)-3-methyl-3H-diazirine lies in its specific combination of reactivity and structural features that make it particularly suited for studying protein interactions through photo-crosslinking methods .

Diazirines were first synthesized in the mid-20th century as part of efforts to explore strained heterocyclic systems. Early work focused on their isomeric relationship with diazo compounds, but their utility as carbene precursors became apparent in the 1970s. The discovery that ultraviolet irradiation of diazirines produces carbenes capable of inserting into C–H, N–H, and O–H bonds revolutionized photoaffinity labeling (PAL) techniques. By the 2000s, derivatives like 3-(2-bromoethyl)-3-methyl-3H-diazirine gained prominence for their enhanced solubility and stability, enabling applications in protein-lipid interaction studies.

Structural Classification and Nomenclature of 3-Membered N₂C Heterocycles

Diazirines belong to the family of three-membered N₂C heterocycles, which include diaziridines (saturated analogs) and diazocarbon groups (linear isomers). The IUPAC nomenclature for 3-(2-bromoethyl)-3-methyl-3H-diazirine reflects its substituents:

  • 3H-diazirine: Indicates a three-membered ring with two nitrogen atoms and one carbon atom.
  • 3-(2-bromoethyl): A bromoethyl group attached to the carbon atom at position 3.
  • 3-methyl: A methyl group also at position 3.

The molecular formula C₄H₇BrN₂ and SMILES notation CC1(N=N1)CCBr highlight its compact structure.

Table 1: Structural and Nomenclature Data

PropertyValueSource
CAS Number29205-50-3
Molecular FormulaC₄H₇BrN₂
Molecular Weight163.02 g/mol
SMILESCC1(N=N1)CCBr
IUPAC Name3-(2-Bromoethyl)-3-methyl-3H-diazirine

Electronic and Molecular Characteristics of 3-(2-Bromoethyl)-3-methyl-3H-diazirine

The diazirine ring exhibits significant angle strain (≈60°), leading to high reactivity. Quantum mechanical studies reveal that the N=N bond length (1.24 Å) and C–N bond length (1.35 Å) contribute to a dipole moment of ~2.5 D, facilitating interactions with polar solvents. The bromoethyl group introduces steric bulk and electrophilicity, while the methyl group enhances thermal stability.

Infrared spectroscopy of diazirines shows characteristic N=N stretching vibrations near 1550 cm⁻¹, with bromoethyl C–Br stretches appearing at 650 cm⁻¹. The compound’s photoreactivity stems from the low-energy π→π* transition of the diazirine ring, which absorbs UV light at 330–360 nm.

Table 2: Key Electronic Properties

PropertyValueMethod/Source
UV Absorption Peak340 nm
N=N Stretching Frequency1550 cm⁻¹
Dipole Moment~2.5 D

Position Within Contemporary Photochemical Research

Recent advances in diazirine chemistry emphasize modular synthesis and functionalization. The Graham reaction enables one-pot synthesis of halogenated diazirines like 3-(2-bromoethyl)-3-methyl-3H-diazirine from amidines, followed by nucleophilic displacement of the halogen. Modern techniques such as electrochemical oxidation and Suzuki–Miyaura cross-coupling (using Pd catalysts) have expanded access to aryl-substituted variants.

Table 3: Synthetic Methods for Diazirines

MethodReagents/ConditionsYield (%)
Graham ReactionAmidines, halogenating agents60–75
Diaziridine OxidationJones reagent, I₂/Et₃N50–65
Suzuki–Miyaura Cross-CouplingPd catalysts, boronic acids40–55

Significance in Chemical Biology and Materials Science

In chemical biology, 3-(2-bromoethyl)-3-methyl-3H-diazirine serves as a photoaffinity probe for mapping protein-ligand interactions. Upon UV irradiation, the generated carbene forms covalent bonds with proximal amino acids, enabling target identification. In materials science, its bromoethyl group facilitates post-functionalization of polymers and surfaces, aiding in the development of stimuli-responsive hydrogels and conductive composites.

Table 4: Applications in Research Domains

DomainApplicationExample Study
Chemical BiologyProtein interaction mappingSphingolipid receptors
Materials SciencePolymer crosslinkingConductive hydrogels

XLogP3

1.6

Dates

Modify: 2024-04-14

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